
2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and receptors, modulating the immune system, and interacting with cellular components and pathways.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine. It has been shown to have anti-inflammatory and anti-cancer properties, modulate the immune system, and affect the activity of various enzymes and receptors. However, more research is needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine in lab experiments is its potential to modulate the immune system and affect the activity of various enzymes and receptors. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine. These include:
1. Further investigation of its mechanism of action and potential side effects.
2. Exploration of its potential as an anti-inflammatory and anti-cancer agent.
3. Investigation of its effects on various enzymes and receptors.
4. Study of its potential to modulate the immune system.
5. Development of novel synthesis methods to improve its yield and purity.
6. Investigation of its potential applications in other fields, such as materials science and engineering.
7. Development of new derivatives and analogs with improved properties and efficacy.
In conclusion, 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine is a chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine involves the reaction of 2-fluorobenzaldehyde and 7-methoxy-1-benzofuran-2-carboxylic acid with thiosemicarbazide in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been reported in several studies, including "Synthesis and biological evaluation of 2-(2-fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine as a novel anti-inflammatory agent" by Yang et al. (2017).
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as a potential anti-inflammatory and anti-cancer agent. In pharmacology, it has been studied for its potential to modulate the immune system and its effects on various enzymes and receptors. In biochemistry, it has been studied for its potential to interact with cellular components and pathways.
Propriétés
IUPAC Name |
[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3S/c1-23-15-8-4-5-12-11-16(24-17(12)15)18(22)21-9-10-25-19(21)13-6-2-3-7-14(13)20/h2-8,11,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKFOGNYVHXAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCSC3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-1,3-thiazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
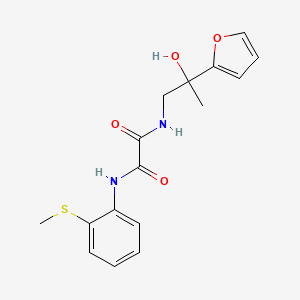
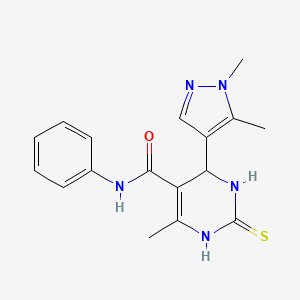
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
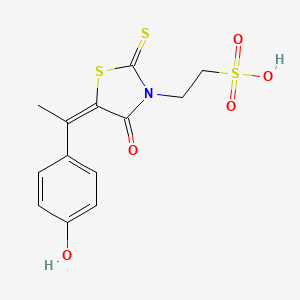
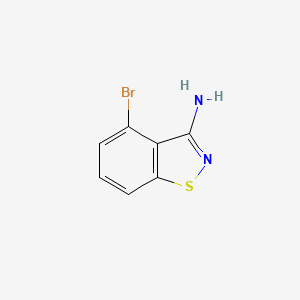
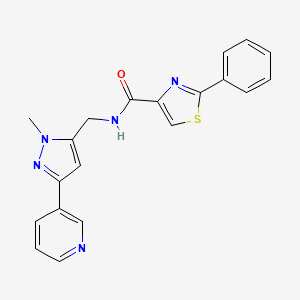
![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)
![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)